3-Amino-1,4-dimethylpiperidin-2-one hydrochloride
Description
3-Amino-1,4-dimethylpiperidin-2-one hydrochloride is a piperidin-2-one derivative featuring a six-membered lactam ring with amino and methyl substituents. Its hydrochloride salt form enhances solubility and stability, making it relevant in pharmaceutical and synthetic chemistry.
Properties
Molecular Formula |
C7H15ClN2O |
|---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
3-amino-1,4-dimethylpiperidin-2-one;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-5-3-4-9(2)7(10)6(5)8;/h5-6H,3-4,8H2,1-2H3;1H |
InChI Key |
OQLXUWJZXSWUKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C(=O)C1N)C.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
Several synthetic routes use chiral amino acids or piperidine derivatives as starting points:
- D-Glutamic acid or derivatives (e.g., dimethyl esters) serve as chiral building blocks for synthesizing 3-substituted piperidines with controlled stereochemistry.
- Ethyl nipecotate or related piperidine esters are used as precursors for ring modifications and amino group introduction.
- N-Benzylated piperidine derivatives facilitate selective functional group transformations and chiral resolution.
General Synthetic Route (Based on Patent CN103864674A)
A representative industrially viable preparation involves the following key steps:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Esterification and Boc Protection | D-Glutamic acid is converted to N-tert-butoxycarbonyl (Boc) protected dimethyl ester intermediate under methanol and thionyl chloride conditions. |
| 2 | Ester Reduction | Reduction of ester groups to corresponding alcohols, typically using mild reducing agents. |
| 3 | Hydroxyl Activation | Activation of hydroxyl groups to better leaving groups (e.g., mesylates or tosylates) for cyclization. |
| 4 | Cyclization | Intramolecular cyclization to form the piperidin-2-one ring structure. |
| 5 | Boc Deprotection and Salt Formation | Removal of Boc protecting groups and conversion to hydrochloride salt to yield the final compound. |
This route is advantageous due to its relatively short synthetic pathway, cost-effectiveness, and suitability for industrial-scale production.
Alternative Routes
- Hofmann Rearrangement Route: Starting from racemic N-benzyl-3-piperidyl urea, Hofmann rearrangement followed by hydrogenolysis and salinization yields the (R)-3-amino piperidine dihydrochloride, which can be further methylated at the 1- and 4-positions.
- Starting from D-mono-ornithine hydrochloride: Involves acidylation, cyclization, reduction, and salification steps to obtain the target compound.
- Multi-step protection/deprotection strategies: Employing Boc, Cbz, and benzyl protecting groups to selectively functionalize the piperidine ring and introduce amino and methyl groups.
Detailed Reaction Conditions and Notes
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Esterification & Boc Protection | Methanol, thionyl chloride (SOCl₂), triethylamine (TEA), Boc₂O, 0–30 °C | Control temperature below 30 °C to avoid side reactions; reaction monitored by HPLC and LC-MS. |
| Ester Reduction | Mild reducing agents (e.g., LiAlH₄ or borane complexes) | Selective reduction to alcohols without over-reduction of other functional groups. |
| Hydroxyl Activation | Mesyl chloride or tosyl chloride, base (e.g., triethylamine) | Converts hydroxyl to good leaving group for cyclization. |
| Cyclization | Intramolecular nucleophilic substitution, mild heating | Forms the lactam ring; reaction time ~10 h at ~30 °C. |
| Boc Deprotection & Salification | Acidic conditions (e.g., HCl in methanol or ethyl acetate) | Generates hydrochloride salt; enhances compound stability and solubility. |
Analytical and Purity Considerations
- Purity: Typically >95% as confirmed by HPLC and LC-MS.
- Yield: Overall yields reported in patents range from 70% to 90% depending on scale and route.
- Characterization: Confirmed by NMR (¹H, ¹³C), IR spectroscopy, melting point, and elemental analysis.
- Stereochemistry: Chiral HPLC or optical rotation measurements ensure enantiomeric purity, especially important when starting from chiral amino acids.
Summary Table of Preparation Routes
| Route No. | Starting Material | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| 1 | D-Glutamic acid derivatives | Esterification, Boc protection, reduction, cyclization, deprotection | Short route, chiral control, industrially scalable | Requires multiple protection steps |
| 2 | Racemic N-benzyl-3-piperidyl urea | Hofmann rearrangement, hydrogenolysis, salification | Uses readily available intermediates | Requires chiral resolution |
| 3 | Ethyl nipecotate | Amido protection, ammonia treatment, Hofmann degradation, fractionation | Cost-effective, accessible starting material | Multi-step, moderate complexity |
| 4 | D-mono-ornithine hydrochloride | Acidylation, cyclization, reduction, salification | Alternative chiral source | Longer reaction sequence |
Chemical Reactions Analysis
Nucleophilic Alkylation Reactions
The primary amine group in 3-amino-1,4-dimethylpiperidin-2-one hydrochloride participates in alkylation reactions under mild conditions. For example:
-
Reaction with methyl 2-(bromomethyl)-4-nitrobenzoate in DMF at 75°C for 12 hours yields nitro-substituted isoindoline derivatives (48% yield) .
-
Quaternization with methyl iodide in tetrahydrofuran (THF) produces N-methylated derivatives, though optical purity challenges may arise without chiral resolution .
Cyclization and Ring Formation
The ketone moiety at position 2 enables cyclization with electrophilic partners:
-
Condensation with 3-aminophthalic acid in acetonitrile under reflux forms fused bicyclic structures (84% yield) .
-
Asymmetric hydrogenation using rhodium catalysts achieves stereoselective synthesis of enantiopure derivatives, though yields remain moderate (60–97%) .
Amide Bond Formation
The amine group reacts with anhydrides or activated carbonyls:
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Tetrafluorophthalic anhydride | THF, RT, 48h | Tetrafluorophthalimide derivative | 62% | |
| Acryloyl chloride | DMF, K₂CO₃, 42°C, 6h | Acrylamide conjugate | 68.5% |
Reduction and Oxidation
-
Ketone reduction with NaBH₄ or LiAlH₄ converts the 2-one group to a secondary alcohol, though steric hindrance from 1,4-dimethyl groups may limit efficiency .
-
Oxidative demethylation of the N-methyl group using strong acids (e.g., HCl) or peroxides is not reported but theoretically feasible .
Acetate Salt Preparation
Reaction with acetic acid produces (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acetate, which exhibits:
-
Enhanced storage stability compared to hydrochloride salts .
-
High optical purity (99.8% ee) after chiral resolution via dibenzoyl-L-tartrate solvates .
pH-Dependent Solubility
-
Aqueous solubility : >50 mg/mL in pH 4–6 buffers due to protonated amine .
-
Log D (octanol/water) : ~1.2, indicating moderate lipophilicity influenced by dimethyl groups .
Steric Effects
The 1,4-dimethyl groups:
-
Limit nucleophilic attack at the piperidine nitrogen.
-
Stabilize boat conformations , altering reactivity in cycloadditions .
Pharmacokinetic Optimization
-
Half-life extension : Hydroxyl group incorporation improves metabolic stability (t₁/₂ > 6h in rodents) .
-
CYP450 interactions : Minimal inhibition (IC₅₀ > 10 μM) due to reduced basicity from dimethyl substitution .
Cost-Effective Production
-
Step economy : Traditional 9-step routes from D-glutamic acid are replaced by 5-step protocols (99% yield) .
-
Solvent selection : Isopropanol minimizes waste in crystallization (>90% recovery) .
Purity Control
Scientific Research Applications
3-Amino-1,4-dimethylpiperidin-2-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1,4-dimethylpiperidin-2-one hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Piperidine Derivatives
3-Amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine dihydrochloride (13a) Structure: Piperidine core with a bromo-methoxybenzyloxyimino substituent at position 4. Physical Properties: Off-white hygroscopic solid (50% yield) . Key Differences: Unlike the target compound, 13a has an aromatic substituent and exists as a dihydrochloride salt, which may increase hygroscopicity and alter solubility.
3-Amino-4-(3′,4′-ethylenedioxylbenzyloxyimino)piperidine dihydrochloride (13b) Structure: Ethylenedioxybenzyloxyimino group at position 4. Physical Properties: White solid (51% yield), m.p. 190–192°C; NMR shows aromatic protons (δ 6.87 ppm) and OCH₂ groups (δ 5.02 ppm) .
Azetidin-2-one Derivatives
3-Amino-1,4-diphenylazetidin-2-one Hydrochloride Structure: Four-membered beta-lactam ring with diphenyl and amino substituents. Synthesis: Prepared via hydrazine treatment of a phthalimide-protected precursor in ethanol . Key Differences: The smaller beta-lactam ring is inherently strained, increasing reactivity and susceptibility to hydrolysis. This contrasts with the six-membered piperidin-2-one core of the target compound, which is more stable but less reactive.
Heterocyclic Amines (Trp-P-1 and Trp-P-2)
- Structure: Trp-P-1 (3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole) and Trp-P-2 (3-Amino-1-methyl-5H-pyrido[4,3-b]indole) are fused pyridoindoles with amino and methyl groups.
Comparative Data Table
Key Findings
- Stability : The target’s piperidin-2-one core offers greater stability than azetidin-2-one derivatives .
- Solubility : Hydrochloride salts (target and azetidin-2-one) improve aqueous solubility compared to dihydrochloride salts (13a, 13b), which may be more hygroscopic .
- Toxicity: While Trp-P-1/2 are linked to environmental carcinogenicity , the target’s saturated structure and lack of aromatic fused rings likely reduce mutagenic risk.
- Synthetic Complexity : Piperidine derivatives with aromatic substituents (13a, 13b) require multi-step functionalization, whereas methyl groups in the target compound simplify synthesis.
Biological Activity
3-Amino-1,4-dimethylpiperidin-2-one hydrochloride is a compound that has garnered interest in various biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
3-Amino-1,4-dimethylpiperidin-2-one hydrochloride is characterized by its piperidine core, which is known for its versatility in drug design. The presence of amino and methyl groups contributes to its pharmacological properties. The compound can be represented structurally as follows:
Antimicrobial Properties
Research indicates that 3-amino derivatives exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the piperidine structure can enhance the efficacy against various bacterial strains. A notable study demonstrated that specific analogs of piperidine derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that 3-amino-1,4-dimethylpiperidin-2-one hydrochloride could serve as a lead compound for developing new antibiotics .
Opioid Receptor Antagonism
The compound has been investigated for its potential as an opioid receptor antagonist. In vitro studies using GTPγS binding assays revealed that certain analogs of piperidine derivatives exhibit selective antagonism at the κ-opioid receptor. This suggests that 3-amino-1,4-dimethylpiperidin-2-one hydrochloride may modulate pain pathways and could be beneficial in treating opioid dependence or managing pain without the addictive properties associated with traditional opioids .
Anticancer Activity
Emerging evidence points to the anticancer potential of 3-amino-1,4-dimethylpiperidin-2-one hydrochloride. A recent study focused on its role as an inhibitor of pyruvate dehydrogenase kinases (PDKs), which are implicated in cancer metabolism. The compound demonstrated significant inhibitory effects on PDK activity, leading to reduced cancer cell proliferation in vitro. This positions it as a promising candidate for further development in cancer therapeutics .
The mechanisms underlying the biological activities of 3-amino-1,4-dimethylpiperidin-2-one hydrochloride are multifaceted:
- Antimicrobial Activity : The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes is thought to contribute to its antimicrobial effects.
- Opioid Receptor Modulation : By binding selectively to opioid receptors, it alters neurotransmitter release and pain perception pathways.
- Cancer Metabolism Inhibition : By inhibiting PDKs, the compound affects metabolic pathways that are crucial for cancer cell survival and proliferation.
Case Studies
Q & A
Q. What are the validated analytical methods for determining the purity of 3-Amino-1,4-dimethylpiperidin-2-one hydrochloride in research settings?
Purity determination requires a combination of techniques:
- Titration : Use non-aqueous titration with alcoholic solvents (e.g., ethanol) and sodium hydroxide to quantify hydrochloride content, as described for structurally similar piperidine derivatives .
- Spectroscopy : Infrared (IR) absorption to confirm functional groups (e.g., amine, ketone) and rule out structural deviations .
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection for quantifying organic impurities, referencing pharmacopeial guidelines for analogous compounds (e.g., dopamine hydrochloride) .
Purity thresholds should align with pharmacopeial standards (98.0–102.0% for active pharmaceutical ingredients) .
Q. How can researchers optimize the synthesis of 3-Amino-1,4-dimethylpiperidin-2-one hydrochloride to maximize yield and minimize byproducts?
Key synthesis considerations:
- Reagent selection : Use controlled reducing agents (e.g., sodium borohydride) for reductive amination steps to avoid over-reduction of the ketone group .
- pH control : Maintain acidic conditions (pH 4–5) during salt formation to ensure stable hydrochloride precipitation .
- Solvent systems : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction homogeneity for piperidine ring formation, as demonstrated in related heterocyclic syntheses .
Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield and reduces impurities .
Advanced Research Questions
Q. What advanced techniques are recommended for resolving contradictions in stability data for 3-Amino-1,4-dimethylpiperidin-2-one hydrochloride under varying storage conditions?
Address stability discrepancies using:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) to identify degradation pathways. Monitor via HPLC-MS to detect oxidation byproducts (e.g., N-oxide formation) .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life predictions from accelerated stability data .
- Crystallography : Analyze hygroscopicity-induced polymorphic changes using X-ray diffraction, as moisture absorption can alter hydrochloride salt stability .
Q. How should researchers design impurity profiling studies for this compound, and what thresholds are scientifically justified?
Impurity profiling requires:
- Identification : Use LC-MS/MS and nuclear magnetic resonance (NMR) to characterize process-related impurities (e.g., unreacted intermediates or dimerization byproducts) .
- Quantification : Set impurity thresholds based on ICH Q3A guidelines (<0.10% for unknown impurities, <0.15% for known toxic impurities) .
- Toxicological assessment : Compare structural analogs (e.g., Trp-P-1, a carcinogenic heterocyclic amine) to prioritize impurities requiring genotoxicity testing .
Q. What methodologies are suitable for investigating the compound’s mechanism of action in biological systems?
For pharmacological studies:
- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-labeled derivatives) to assess affinity for targets like serotonin or dopamine receptors, referencing protocols for piperidine-based cardiovascular drugs .
- Metabolic profiling : Incubate with liver microsomes and analyze metabolites via LC-HRMS to identify oxidation or demethylation products .
- In silico modeling : Perform molecular docking studies with homology models of target proteins to predict binding modes and guide experimental validation .
Methodological Notes
- Storage precautions : Store in airtight, light-resistant containers at 2–8°C to prevent hydrochloride dissociation and oxidative degradation .
- Safety protocols : Follow GHS guidelines for handling amines (e.g., skin/eye protection, fume hood use), even if the compound is unclassified, due to structural similarities to toxic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
